molecular formula C8H4F3N3OS B6288039 5-(4-Trifluoromethyl-pyridin-2-yl)-[1,3,4]oxadiazole-2-thiol, 95% CAS No. 2703752-79-6

5-(4-Trifluoromethyl-pyridin-2-yl)-[1,3,4]oxadiazole-2-thiol, 95%

Cat. No. B6288039
CAS RN: 2703752-79-6
M. Wt: 247.20 g/mol
InChI Key: MWKZOTKFKYKLNG-UHFFFAOYSA-N
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Description

5-(4-Trifluoromethyl-pyridin-2-yl)-[1,3,4]oxadiazole-2-thiol is a pyridyl oxadiazole based building block that has a 1,3,4-oxadiazole as the central ring, which is attached with pyridyl and thiol as pendant groups . It has a luminescence property that makes it useful in biological applications .


Synthesis Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The synthesis of all regioisomeric forms taking representative examples, medicinal applications of oxadiazoles as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .


Molecular Structure Analysis

The molecular structure of 5-(4-Trifluoromethyl-pyridin-2-yl)-[1,3,4]oxadiazole-2-thiol consists of a 1,3,4-oxadiazole as the central ring, which is attached with pyridyl and thiol as pendant groups . It has a luminescence property that makes it useful in biological applications .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Physical And Chemical Properties Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Antimicrobial Agent

This compound has been found to be an effective antimicrobial agent. It has been shown to inhibit the growth of Escherichia coli and Staphylococcus epidermidis , with MIC (Minimum Inhibitory Concentration) values of 8 and 4 μg/mL respectively .

Antioxidant Agent

In addition to its antimicrobial properties, this compound also exhibits antioxidant activity. It has an IC50 value of 17.47 μM when tested using the DPPH free radical-scavenging method .

Metal Organic Frameworks (MOFs)

The compound can be used in the formation of Metal Organic Frameworks (MOFs) . MOFs are structures that include supramolecules and coordination polymers. They find potential applications in ion exchange, catalysis, and storage of gases .

Supramolecular Chemistry

Bis(pyridin-2-yl)amine (dpa) and its derivatives, which include this compound, are flexible bidentate N,N-ligands that are widely applied in supramolecular chemistry .

Catalysis

These ligands are also used in catalysis . They play a crucial role in various catalytic reactions, enhancing the efficiency and selectivity of the reactions .

Ion Sensing

The compound and its derivatives are used in ion sensing . They have the ability to detect and measure the concentration of specific ions in a solution .

Luminescent Properties

Metal complexes of bis(pyridin-2-yl)amine-based ligands, which include this compound, demonstrate luminescent properties .

Anticancer Potential

1,3,4-oxadiazole derivatives, including this compound, have been highlighted for their anticancer potential . They inhibit specific cancer biological targets, such as telomerase activity, HDAC, thymidylate synthase, and the thymidine phosphorylase enzyme .

Future Directions

5-(4-Trifluoromethyl-pyridin-2-yl)-[1,3,4]oxadiazole-2-thiol can be used in the formation of metal organic frameworks (MOFs), which include supramolecules and co-ordination polymers that find potential applications in ion exchange, catalysis, and storage of gases . This suggests potential future directions in these areas of research.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit antimicrobial and antioxidant activities . Therefore, it’s plausible that MFCD34168877 may interact with bacterial cells or oxidative stress-related targets in the body.

Mode of Action

Based on its structural similarity to other antimicrobial and antioxidant agents, it might interact with its targets to inhibit their function . The trifluoromethyl group in its structure could play a crucial role in these interactions, possibly enhancing the compound’s binding affinity to its targets.

Biochemical Pathways

Given its potential antimicrobial and antioxidant properties, it might be involved in pathways related to bacterial growth and oxidative stress response .

Result of Action

Based on its potential antimicrobial and antioxidant activities, it might inhibit bacterial growth and reduce oxidative stress in cells .

properties

IUPAC Name

5-[4-(trifluoromethyl)pyridin-2-yl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3OS/c9-8(10,11)4-1-2-12-5(3-4)6-13-14-7(16)15-6/h1-3H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKZOTKFKYKLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)C2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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